molecular formula C15H17BrN2O B11124084 N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide

Cat. No.: B11124084
M. Wt: 321.21 g/mol
InChI Key: ILMNVACIUFKFEU-UHFFFAOYSA-N
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Description

N-[2-(5-Bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide is a synthetic small molecule characterized by a 5-bromoindole core linked via an ethyl chain to a cyclobutanecarboxamide group. The bromine atom at the indole 5-position likely enhances steric and electronic properties, influencing binding affinity and metabolic stability. Its cyclobutane moiety introduces conformational rigidity compared to larger ring systems, which may optimize receptor engagement .

Properties

Molecular Formula

C15H17BrN2O

Molecular Weight

321.21 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]cyclobutanecarboxamide

InChI

InChI=1S/C15H17BrN2O/c16-13-4-5-14-12(10-13)6-8-18(14)9-7-17-15(19)11-2-1-3-11/h4-6,8,10-11H,1-3,7,9H2,(H,17,19)

InChI Key

ILMNVACIUFKFEU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NCCN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide typically involves the bromination of an indole precursor followed by coupling with a cyclobutanecarboxamide moiety. One common method involves the Fischer indole synthesis, where an indole derivative is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions . The brominated indole is then reacted with an appropriate cyclobutanecarboxamide derivative under conditions that facilitate amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets in cells. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. The bromine atom can enhance the compound’s binding affinity to its targets, increasing its potency .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key analogs and their distinguishing features:

Compound Name Structural Features Biological Activity/Notes References
N-[2-(5-Bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide 5-Bromoindole (1-position), ethyl linker, cyclobutanecarboxamide Inferred melatonin receptor modulation; potential antagonist/agonist activity
N-[(2-Phenyl-1H-indol-3-yl)ethyl]cyclobutanecarboxamide Phenyl-substituted indole (3-position), ethyl linker, cyclobutanecarboxamide Melatonin receptor antagonist; inhibits GTP-GDP exchange in receptor assays
N-[2-(5-Bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide 5-Bromo-2-methylindole (3-position), coumarin-carboxamide Enhanced fluorescence; potential enzyme inhibition due to coumarin moiety
5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (Compound 63b) 5-Bromo-7-fluoroindole, N-methyl-N-phenylcarboxamide Improved metabolic stability via fluorination; synthetic intermediate for further derivatization
N-[2-(5-Methoxyindol-3-yl)ethyl]cyclobutanecarboxamide 5-Methoxyindole (3-position), ethyl linker, cyclobutanecarboxamide Reduced steric bulk vs. bromo analog; potential partial agonist activity
(S)-2-(5-Bromo-1H-indol-1-yl)-N-(4-methoxybenzyl)but-3-en-1-amine 5-Bromoindole (1-position), alkenyl-amine linker, 4-methoxybenzyl Conformational flexibility from alkenyl chain; moderate enantiomeric purity (73% ee)

Key Structural Differences and Implications

Indole Substitution Position :

  • The target compound’s bromine at the indole 1-position (vs. 3-position in and analogs) may alter receptor binding orientation. For example, N-[(2-phenyl-1H-indol-3-yl)ethyl]cyclobutanecarboxamide acts as a melatonin antagonist, suggesting that indole substitution patterns critically influence functional outcomes .

The coumarin-carboxamide in adds a planar, aromatic system that could enhance fluorescence properties or π-π stacking interactions absent in the cyclobutane-based target compound .

Halogen vs. Alkoxy Substitutions :

  • The 5-methoxy analog () lacks the bromine’s electronegativity and van der Waals radius, possibly reducing halogen-bonding interactions crucial for receptor affinity.

Biological Activity

N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article discusses its synthesis, biological mechanisms, and research findings related to its efficacy against various cancer cell lines.

  • Molecular Formula : C15H17BrN2O
  • Molecular Weight : 321.21 g/mol
  • CAS Number : 1351694-74-0

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromoindole derivatives with cyclobutanecarboxylic acid derivatives under controlled conditions. The exact synthetic route can vary, but it generally ensures high purity and yield of the final product.

This compound exhibits its biological activity primarily through modulation of cellular pathways associated with cancer cell proliferation and apoptosis. It is believed to interact with tubulin, inhibiting polymerization which is crucial for mitotic spindle formation during cell division .

Anticancer Activity

Research has shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)0.001Potent growth inhibition
NCI-H23 (lung cancer)0.010Moderate cytotoxicity
IGROV1 (ovarian cancer)0.015Significant growth inhibition

These results indicate that this compound is a promising candidate for further development as an anticancer agent due to its low IC50 values compared to established chemotherapeutics .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Case Study A : In a study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability, demonstrating its potential as a therapeutic agent in breast cancer treatment.
  • Case Study B : Another investigation focused on the compound's effects on ovarian cancer cells (IGROV1), where it was found to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.

Research Findings

Recent literature has explored the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications can enhance biological activity. For instance, the introduction of bromine at the 5-position of the indole ring has been shown to increase potency by improving binding affinity to target proteins involved in cancer progression .

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